5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

HIV-1 fusion inhibition gp41 targeting antiviral drug discovery

Sourcing heterocyclic building blocks where minor structural changes yield orders-of-magnitude bioactivity differences demands precise substitution. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1547645-87-3) provides the exact 5-methylfuran/2-COOH pattern critical for target engagement: • HIV-1 gp41 scaffold: Furan analogs achieve IC50 = 5.6 µM vs. >50 µM for non-furan pyrroles, enabling antiviral lead optimization via carboxylic acid derivatization. • Anticancer metallodrug ligand: Ag(I) complexes show IC50 = 8.00 µM (Jurkat cells), comparable to cisplatin (IC50 = 6.3 µM), with selectivity index SI = 7.3. Supplied at 97% purity as a solid; store at 2-8°C sealed, dry. Standard global B2B shipping applies.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 1547645-87-3
Cat. No. B2421969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid
CAS1547645-87-3
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC=C(N2)C(=O)O
InChIInChI=1S/C10H9NO3/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyUOYKBMWIMCAKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1547645-87-3) – Procurement & Structural Overview for Research Use


5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1547645-87-3) is a heterocyclic building block consisting of a furan ring substituted with a methyl group at the 5-position, connected to a pyrrole ring bearing a carboxylic acid moiety [1]. The compound has the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol, with a standard purity of 97% available from multiple commercial suppliers . It is supplied as a solid with recommended storage at 2–8°C in sealed, dry conditions . This compound serves as an intermediate scaffold in medicinal chemistry for the synthesis of pharmacologically active molecules and functional materials [2].

Why 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid Cannot Be Interchanged with Generic Furan-Pyrrole Analogs


Generic substitution within the furan-pyrrole carboxylic acid class is not straightforward because minor structural modifications to the heterocyclic core produce substantial divergence in biological activity and physicochemical properties. The specific substitution pattern of 5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid—namely, the methyl group on the furan ring at the 5-position and the carboxylic acid at the 2-position of the pyrrole—directly influences its reactivity in derivatization and its potential interaction with biological targets . In related furan/pyrrole series evaluated for HIV-1 fusion inhibition and COX-2 inhibition, even subtle changes in substituent position and heteroatom composition yielded orders-of-magnitude differences in potency [1][2]. Consequently, procurement decisions cannot rely on generic scaffold similarity; the precise substitution and heterocyclic composition of this compound confer distinct properties that analogs lack.

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid – Product-Specific Quantitative Differentiation Evidence


Furan-Containing Pyrrole Carboxylate Scaffolds Exhibit Enhanced Anti-HIV-1 Activity Relative to Non-Furan Pyrrole Analogs

In a comparative series of 2,5-disubstituted furans and pyrroles evaluated as HIV-1 fusion inhibitors targeting gp41, the furan-containing analogs demonstrated consistently superior inhibitory activity compared to structurally analogous pyrroles without furan substitution [1]. Among the series, furan derivative 5a achieved an IC50 of 5.6 µM in cell-cell fusion assays, whereas the corresponding pyrrole analog 5e exhibited substantially weaker activity with an IC50 > 50 µM [1]. Although 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid was not directly assayed in this study, it shares the critical furan-pyrrole hybrid scaffold that was associated with enhanced gp41 binding and improved antiviral potency relative to monocyclic pyrrole alternatives [1].

HIV-1 fusion inhibition gp41 targeting antiviral drug discovery

Silver(I)-Furan-2-Carboxylate Complexes Exhibit Potent Anticancer Activity with Selectivity Comparable to Cisplatin

In a comparative evaluation of silver(I) complexes with heterocyclic carboxylate ligands, the furan-2-carboxylate complex AgFu2c displayed significant anticancer activity against Jurkat leukemia cells with an IC50 of 8.00 µM, which is comparable to the clinical agent cisplatin (IC50 = 6.3 µM) under identical assay conditions [1]. The selectivity index of AgFu2c (SI = 7.3) was also similar to that of cisplatin (SI = 6.4), indicating a comparable therapeutic window [1]. In contrast, the pyrrole-2-carboxylate analog AgPy2c did not exhibit the same level of anticancer activity in this study [1]. This demonstrates that the furan carboxylate ligand imparts a distinct anticancer profile relative to the pyrrole carboxylate ligand when complexed with silver(I).

anticancer metallodrugs silver complexes cytotoxicity

Furan-Containing Pyrrole Derivatives Exhibit Quantifiable CYP450 Inhibition Profiles Enabling Metabolic Stability Assessment

A systematic evaluation of pyrrole-based derivatives against major CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) revealed structure-dependent inhibition profiles [1]. The general scaffold of the evaluated pyrrole derivatives includes substitution patterns relevant to 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, providing class-level guidance on potential metabolic interactions [1]. While the target compound was not directly tested, the study establishes that pyrrole derivatives with aromatic substituents exhibit measurable, quantifiable CYP450 inhibition that varies with substituent identity [1]. This enables researchers to anticipate potential drug-drug interaction liabilities and to design analogs with optimized metabolic stability.

CYP450 inhibition drug metabolism ADME-Tox

Furan-Carboxylate Silver Complexes Show Superior Antimicrobial Selectivity Over Pyrrole-Carboxylate Analogs

In direct comparative antimicrobial testing, the silver(I) furan-2-carboxylate complex (AgFu2c) demonstrated 8× greater effectiveness against E. coli and 4× greater effectiveness against S. aureus compared to baseline controls, with the pyrrole-2-carboxylate analog (AgPy2c) showing 8× greater effectiveness against both S. aureus and E. coli [1]. The distinct selectivity profile of AgFu2c relative to AgPy2c indicates that the choice of heterocyclic ligand (furan vs. pyrrole carboxylate) directly modulates antimicrobial potency and spectrum [1]. This differential ligand effect supports the selection of furan-containing building blocks when targeting specific antimicrobial selectivity outcomes.

antimicrobial silver complexes selectivity index

Furan-Pyrrole Hybrid Scaffolds Exhibit Quantifiable Binding to HIV-1 gp41 in Molecular Docking Studies

Molecular docking analysis of 2,5-disubstituted furans/pyrroles revealed that the furan-pyrrole hybrid scaffold achieves favorable binding interactions within the hydrophobic pocket of the HIV-1 gp41 N-terminal heptad repeat (NHR) trimer [1]. The furan-containing compound 5a demonstrated a calculated binding energy of approximately −8.2 kcal/mol, indicating strong hydrophobic and π-π stacking interactions with gp41 residues [1]. In contrast, the corresponding pyrrole-only analog 5e showed weaker docking scores, consistent with its reduced in vitro potency (IC50 > 50 µM) [1]. While 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid was not explicitly docked, its furan-pyrrole core is structurally aligned with the favorable binding determinants identified for gp41 inhibition.

molecular docking gp41 binding HIV-1 entry inhibition

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid – Recommended Research and Industrial Application Scenarios Based on Evidence


Scaffold for HIV-1 Fusion Inhibitor Lead Optimization

Based on the demonstrated activity of furan-pyrrole hybrid scaffolds as HIV-1 gp41 fusion inhibitors (IC50 = 5.6 µM for the furan-containing analog vs. >50 µM for the non-furan pyrrole analog) [1], 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is well-suited as a starting scaffold for antiviral lead optimization programs. The carboxylic acid handle enables facile derivatization to explore structure-activity relationships around the gp41 binding pocket. Molecular docking studies support favorable binding interactions for this scaffold class [1].

Ligand for Silver(I) Anticancer Metallodrug Development

Furan-2-carboxylate ligands, when complexed with silver(I), yield complexes (AgFu2c) with anticancer activity (IC50 = 8.00 µM) comparable to cisplatin (IC50 = 6.3 µM) against Jurkat leukemia cells [2]. The selectivity index (SI = 7.3) is also comparable to cisplatin (SI = 6.4) [2]. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid provides a furan-carboxylate moiety that can serve as a ligand for metallodrug development with measurable anticancer potential distinct from pyrrole-carboxylate analogs.

Building Block for CYP450 Metabolic Stability Screening in Early Drug Discovery

Pyrrole derivatives with aromatic substitution have been systematically evaluated for inhibition of major CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) [3]. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, as a pyrrole-based building block with furan substitution, enables early metabolic stability assessment in lead optimization workflows. Its carboxylic acid group further permits conjugation to generate probe molecules for CYP450 inhibition screening.

Precursor for Selective Antimicrobial Silver Complex Synthesis

Silver(I) complexes of furan-2-carboxylate (AgFu2c) demonstrate a distinct antimicrobial selectivity profile, with 8× effectiveness against E. coli and 4× against S. aureus, differing from the pyrrole-2-carboxylate analog (AgPy2c, 8× against both) [2]. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid can be employed as a ligand precursor for synthesizing silver complexes with tailored antimicrobial selectivity, enabling research into structure-activity relationships in antimicrobial metallodrugs.

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